molecular formula C13H12N6O2S B12167073 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12167073
M. Wt: 316.34 g/mol
InChI Key: UZKMXZJWRHJABR-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both tetrazole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Phenol: The tetrazole derivative is then coupled with a phenol derivative using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the phenoxy linkage.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.

    Final Coupling: The phenoxy-tetrazole intermediate is then coupled with the thiazole derivative using a suitable linker, such as an acetamide group, under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and thiazole rings.

    Reduction: Reduced forms of the tetrazole and thiazole rings.

    Substitution: Halogenated derivatives of the phenoxy and thiazole rings.

Scientific Research Applications

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The tetrazole and thiazole rings can interact with enzymes and receptors through non-covalent interactions, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of tetrazole and thiazole moieties in a single molecule. This dual presence allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and spectrum of activity.

Properties

Molecular Formula

C13H12N6O2S

Molecular Weight

316.34 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H12N6O2S/c1-19-17-12(16-18-19)9-2-4-10(5-3-9)21-8-11(20)15-13-14-6-7-22-13/h2-7H,8H2,1H3,(H,14,15,20)

InChI Key

UZKMXZJWRHJABR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=NC=CS3

Origin of Product

United States

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